Noraucuparin

Antimicrobial resistance MRSA Phytoalexin

Access to well-characterized natural product scaffolds for antifungal lead optimization remains scarce. Noraucuparin is a biphenyl phytoalexin isolated from Rosaceae species, serving as a validated starting point for synthetic antifungal development. • SAR-validated scaffold: biphenyl ring modifications achieve 8- to 256-fold potency enhancements, with optimized derivatives comparable to amphotericin B against C. neoformans • MRSA benchmark: documented MIC of 3.13 μg/mL for antimicrobial susceptibility testing • Resistance biomarker: accumulates exclusively in scab-resistant Rosaceae cultivars following pathogen challenge, enabling resistance phenotyping • Aglycone advantage: superior antifungal activity versus glycoside derivatives, with characterized glycosyltransferases SaUGT88A1 and SaUGT71B1 available for in vitro studies Supplied at ≥98% purity with batch-specific QC documentation to ensure reproducible assay results.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B15140051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoraucuparin
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=CC=CC=C2
InChIInChI=1S/C13H12O3/c1-16-12-8-10(7-11(14)13(12)15)9-5-3-2-4-6-9/h2-8,14-15H,1H3
InChIKeyCDSGSEYGSWGVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Noraucuparin: Procurement Specifications & Baseline Data


Noraucuparin is a biphenyl-type phytoalexin with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol, isolated from leaves and suspension cell cultures of Rosaceae species including Sorbus pohuashanensis and Sorbus aucuparia [1]. As a defense metabolite in the Pyrinae subtribe (formerly Maloideae), it accumulates in response to fungal elicitation and pathogen challenge [2]. Noraucuparin serves as a biosynthetic precursor to aucuparin via SAM-dependent O-methylation and has been evaluated for antimicrobial activity against pathogenic fungi and drug-resistant bacteria [3].

Why Noraucuparin Cannot Be Substituted


Noraucuparin possesses a biphenyl scaffold biosynthetically derived from benzoate, which distinguishes it from the stilbenoid class (e.g., resveratrol, pterostilbene) that originate from the phenylpropanoid pathway [1]. Its glycosylation state critically modulates bioactivity: aglycone noraucuparin demonstrates stronger antifungal activity than its glycoside counterparts, as confirmed by antifungal assays [2]. The compound exhibits distinct protein-binding behavior, preferentially interacting with site II of bovine serum albumin near the ibuprofen-binding pocket, a pharmacokinetic-relevant property that may differ from structurally unrelated alternatives [3]. Furthermore, noraucuparin serves as a validated scaffold for synthetic optimization, with structure-activity relationship studies demonstrating that biphenyl ring modifications can yield 8- to 256-fold potency enhancements against specific fungal targets [4]. These molecular features preclude direct substitution with generic phytoalexins without altering experimental outcomes.

Quantitative Differentiation Evidence


MIC Against MRSA

Noraucuparin (compound 7) exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 3.13 μg/mL [1]. This was evaluated in a panel of dibenzofuran and biphenyl phytoalexins isolated from Sorbus pohuashanensis suspension cells. Note: The publication did not report comparator MIC values for standard antibiotics such as vancomycin or oxacillin against the same MRSA strain; the significance is established relative to other co-isolated phytoalexins within the study.

Antimicrobial resistance MRSA Phytoalexin Natural product antibacterial

Antifungal Aglycone vs. Glycoside Activity

Antifungal assays confirmed that the aglycone form of noraucuparin is more active than its glycoside derivative, notably against Alternaria mali [1]. This differential activity is attributed to glycosylation-mediated attenuation of antifungal efficacy, a regulatory mechanism that balances defense and autotoxicity in planta [1]. The study also reported that SaUGT88A1 catalyzes noraucuparin glucosylation with a catalytic efficiency Vmax/Km of 3.807 s⁻¹·μM⁻¹, which is higher than that of SaUGT71B1 [1].

Antifungal Glycosylation Structure-activity relationship Alternaria mali

BSA Site II Binding

Microsecond-scale molecular dynamics simulations and MMGBSA binding-free energy calculations revealed that noraucuparin preferentially binds to site II of bovine serum albumin (BSA), near the ibuprofen-binding pocket [1]. The interaction is stabilized by hydrogen bonding and hydrophobic interactions, with key residues Trp213, Arg217, and Leu237 contributing significantly to complex stability [1]. Binding at 298 K notably increased BSA structural mobility, affecting global conformational dynamics [1].

Pharmacokinetics Protein binding Molecular dynamics Drug transport

Biphenyl vs. Stilbenoid Biosynthesis

Noraucuparin is a benzoate-derived biphenyl phytoalexin, biosynthesized via biphenyl synthase (BIS)-catalyzed condensation of benzoyl-CoA and malonyl-CoA [1]. This pathway is fundamentally distinct from that of stilbenoids (e.g., resveratrol, pterostilbene), which are derived from the phenylpropanoid pathway via stilbene synthase using cinnamoyl-CoA or 4-coumaroyl-CoA substrates [2]. Biphenyl phytoalexins are defense-marker metabolites specific to the Pyrinae subtribe of Rosaceae, whereas stilbenoids occur across diverse plant families including Vitaceae, Fabaceae, and Pinaceae [3].

Biosynthesis Biphenyl Stilbenoid Phytoalexin

Apple Scab Resistance Biomarker

Comparative metabolomics of apple cell cultures demonstrated that noraucuparin formation was observed only in the scab-resistant cultivar 'Florina' after treatment with Venturia inaequalis elicitor, and was absent in the susceptible cultivar 'Vista Bella' [1]. Aucuparin, noraucuparin, and eriobofuran isolated from 'Florina' cultures showed significant inhibitory effect on conidial germination of V. inaequalis [1]. A similar resistance-associated pattern was observed where aucuparin, noraucuparin, and eriobofuran formation occurred only in the resistant cultivar 'Florina' [2].

Apple scab Venturia inaequalis Disease resistance Metabolomics

Cryptococcus Antifungal SAR

Structure-activity relationship studies demonstrated that synthetic modifications to the noraucuparin biphenyl scaffold can dramatically enhance antifungal potency. Compounds 23a, 23e, and 23h exhibited MIC values of 0.25-16 μg/mL against four invasive fungi, representing 8- to 256-fold greater potency than the lead compound noraucuparin [1]. These optimized derivatives displayed potency comparable to amphotericin B against Cryptococcus neoformans [1]. Compound 23h also exhibited low toxicity to normal human cells and favorable pharmacokinetic properties [1].

Antifungal Cryptococcus neoformans Structure-activity relationship Biphenyl scaffold

Noraucuparin Research Applications


Antifungal Lead Scaffold Discovery

Researchers pursuing novel antifungal agents against invasive fungal pathogens, including Cryptococcus neoformans, should procure noraucuparin as a validated lead scaffold. Structure-activity relationship studies have demonstrated that biphenyl ring modifications can yield 8- to 256-fold improvements in potency, with optimized derivatives showing activity comparable to amphotericin B [1]. The scaffold's established synthetic tractability and the availability of SAR data support medicinal chemistry campaigns targeting invasive fungal infections [1].

MRSA Antibacterial Benchmarking

Investigators conducting antimicrobial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) can utilize noraucuparin as a natural product benchmark with a documented MIC of 3.13 μg/mL [1]. This quantitative value provides a reference point for comparative evaluation of novel antibacterial candidates derived from plant sources or synthetic biphenyl analogs. Procurement of high-purity noraucuparin (≥98%) ensures reproducible MIC determination in standardized antimicrobial assays [1].

Rosaceae Disease Resistance Biomarker

Plant pathologists and crop breeders studying scab resistance (Venturia inaequalis) in apple, pear, and related Rosaceae crops should procure noraucuparin as an analytical reference standard. Metabolomics studies have established that noraucuparin accumulation occurs exclusively in scab-resistant cultivars ('Florina') and not in susceptible cultivars ('Vista Bella') following pathogen challenge [1]. This specificity makes noraucuparin a validated biomarker for resistance phenotyping and breeding program selection [1].

Aglycone vs. Glycoside Bioactivity

Investigators examining the role of glycosylation in modulating phytoalexin bioactivity should procure aglycone noraucuparin, which demonstrates stronger antifungal activity than its glycoside derivatives, notably against Alternaria mali [1]. This system enables direct comparison of aglycone and glycoside forms to elucidate structure-activity relationships governing plant defense metabolite efficacy [1]. The well-characterized glycosyltransferases SaUGT88A1 and SaUGT71B1 provide an enzymatic framework for in vitro glycosylation studies [1].

Serum Albumin Binding Studies

Researchers investigating drug-protein interactions and pharmacokinetic properties of small-molecule natural products can employ noraucuparin for binding site characterization studies. Microsecond-scale molecular dynamics simulations have established that noraucuparin preferentially binds to site II of bovine serum albumin near the ibuprofen-binding pocket, with stabilization driven by specific residue interactions (Trp213, Arg217, Leu237) [1]. This well-characterized binding profile supports drug-drug interaction prediction, free fraction calculations, and computational ADME modeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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